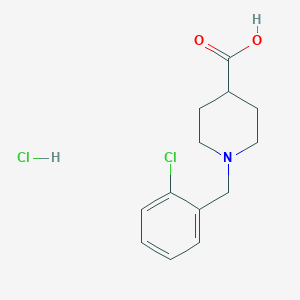

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride

Beschreibung

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by a 2-chlorobenzyl substituent attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 4-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research.

Eigenschaften

Molekularformel |

C13H17Cl2NO2 |

|---|---|

Molekulargewicht |

290.18 g/mol |

IUPAC-Name |

1-[(2-chlorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C13H16ClNO2.ClH/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17;/h1-4,10H,5-9H2,(H,16,17);1H |

InChI-Schlüssel |

DTJJDHOPXDMLGP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1C(=O)O)CC2=CC=CC=C2Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reductive amination of piperidine-4-carboxylic acid with 2-chlorobenzaldehyde represents a direct route to the target compound. This method leverages transfer hydrogenation principles, as demonstrated in the synthesis of analogous piperidine derivatives.

Procedure :

-

Substrate Activation : Piperidine-4-carboxylic acid (I) is suspended in a mixture of water and formic acid.

-

Aldehyde Introduction : 2-Chlorobenzaldehyde is added dropwise under nitrogen atmosphere.

-

Catalytic Transfer Hydrogenation : Palladium on charcoal (0.5–1.0 wt%) is introduced, and the reaction is heated to 90–95°C for 6–8 hours. The formaldehyde byproduct from the decomposition of formic acid acts as a hydrogen donor.

-

Acidification : Post-reaction, the mixture is treated with concentrated HCl to precipitate the hydrochloride salt.

Key Optimization :

-

Catalyst loading >0.02 wt% ensures complete conversion at lower temperatures (70–80°C), minimizing side reactions.

-

The use of formic acid as both solvent and reductant simplifies purification.

Yield : 78–85% (isolated as white crystalline solid).

Cyanohydrin Approach via 4-Piperidone

Alkylation and Cyanide Addition

Adapted from the synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid, this method employs 4-piperidone as the starting material:

Procedure :

-

N-Alkylation : 4-Piperidone is reacted with 2-chlorobenzyl chloride in methanol under basic conditions (K₂CO₃, 0–10°C) to yield 1-(2-chlorobenzyl)-4-piperidone (II).

-

Cyanohydrin Formation : Hydrocyanic acid is introduced at 5–15°C, followed by refluxing with aniline to form 4-cyano-4-anilino-1-(2-chlorobenzyl)piperidine (III).

-

Nitrile Hydrolysis : Treatment with 70–90% sulfuric acid at 20–50°C for 50–90 hours converts the nitrile to carboxylic acid (IV).

-

Salt Formation : The free base is dissolved in concentrated HCl and crystallized at 0–15°C.

Key Optimization :

-

Sulfuric acid concentration >70% ensures complete nitrile-to-acid conversion without decarboxylation.

Yield : 82–88% after salt formation.

Grignard-Mediated Coupling

Ketone Intermediate Functionalization

Inspired by the use of Grignard reagents in piperidine synthesis, this method constructs the chlorobenzyl-piperidine backbone via a ketone intermediate:

Procedure :

-

Grignard Reaction : 6-Bromo-2-pyridinecarbonitrile is treated with isopropylmagnesium chloride-lithium chloride (Turbo Grignard) at ambient temperature to form a pyridylmagnesium intermediate.

-

Coupling : Reaction with 1-methylpiperidine-4-carbonyl chloride introduces the piperidine moiety, yielding (6-bromopyridin-2-yl)(1-(2-chlorobenzyl)piperidin-4-yl)methanone (V).

-

Hydrolysis : The nitrile group is hydrolyzed to carboxylic acid using Cu(I) oxide (0.02 wt%) in ammonia solution at 70°C.

-

Salt Formation : HCl gas is bubbled through the solution to precipitate the hydrochloride salt.

Key Optimization :

-

Ambient-temperature Grignard reactions eliminate cryogenic requirements.

-

Cu(I) oxide loading >0.02 wt% prevents product discoloration.

Yield : 75–80% (off-white crystalline solid).

Comparative Analysis of Synthetic Routes

Advantages and Limitations :

Analyse Chemischer Reaktionen

Amide Formation via Carbodiimide Coupling

The carboxylic acid group in the compound can undergo amide bond formation using carbodiimide coupling agents. For example:

-

Reagents : 1-Ethyl-3-[3-(dimethylamino)propyl]carbodiimide (WSCD) or other carbodiimides.

-

Conditions : Reaction with amines or amine-containing substrates in solvents like DMF, facilitated by coupling agents (e.g., HOBt) .

-

Application : This reaction is critical for synthesizing bioactive derivatives, such as pharmaceutical intermediates .

Hydrochloride Salt Formation

The hydrochloride salt is typically formed by treating the free carboxylic acid with hydrochloric acid (e.g., 1.5 equivalents). This step ensures stability and solubility in aqueous solutions, enhancing its utility in pharmaceutical formulations .

Nucleophilic Attack

The piperidine nitrogen’s nucleophilicity drives substitution reactions. For example, in the synthesis of analogous compounds:

-

Intermediate Formation : A quaternary ammonium intermediate forms during the reaction with benzyl halides, followed by deprotonation to yield the final product.

Amide Coupling

The carboxylic acid group undergoes activation via carbodiimide coupling:

-

Mechanism : The carbodiimide reacts with the carboxylic acid to form an active intermediate (e.g., O-acylisourea), which then reacts with amines to form amides .

Common Reagents and Conditions

Product Characterization

The compound’s hydrochloride salt is typically characterized by:

-

Physical Properties : White crystalline powder, with a molecular weight of ~253.72 g/mol.

-

Analytical Techniques :

-

HPLC : Used to assess purity and stability.

-

LC-MS/MS : Confirms molecular identity and quantifies impurities.

-

Wissenschaftliche Forschungsanwendungen

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Wirkmechanismus

The mechanism of action of 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The pharmacological and chemical properties of piperidine-4-carboxylic acid derivatives are highly influenced by substituents on the benzyl group and the nitrogen atom. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons

Biologische Aktivität

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride is a compound that has garnered attention for its significant biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry.

The biological activity of 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride can be attributed to several mechanisms:

- Enhancement of Skin Permeation : The compound increases the fluidity of the stratum corneum lipid bilayers, facilitating the absorption of both hydrophilic and lipophilic drugs through the skin barrier. This property is particularly beneficial in transdermal drug delivery systems.

- Anti-inflammatory Properties : It inhibits key signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical in inflammatory responses.

- Potential Anti-cancer Activity : Preliminary studies suggest that this compound may exhibit anti-cancer effects, although further research is necessary to elucidate these properties fully.

Biological Activity Overview

The following table summarizes the biological activities associated with 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride:

| Activity | Description | References |

|---|---|---|

| Skin Permeation Enhancement | Increases permeability of skin for drug absorption | |

| Anti-inflammatory | Inhibits NF-κB and MAPK pathways | |

| Anti-cancer Potential | Suggestive evidence of anti-cancer properties |

Study on Skin Permeation

A study conducted by researchers demonstrated that 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride significantly enhanced the permeation of model drugs across human skin. The results indicated a marked increase in drug absorption rates when this compound was included in formulations, attributed to its ability to disrupt lipid organization in the stratum corneum.

Anti-inflammatory Effects

In another study, the compound was tested for its ability to modulate inflammatory responses in vitro. It was found to effectively reduce pro-inflammatory cytokine production in human cell lines, supporting its potential as an anti-inflammatory agent.

Anticancer Activity Exploration

Research exploring the anticancer potential of 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride revealed promising results against various cancer cell lines. The compound exhibited cytotoxic effects at micromolar concentrations, suggesting a need for further investigation into its mechanisms and efficacy as a therapeutic agent.

Q & A

Q. What are the optimized synthetic routes for 1-(2-chlorobenzyl)piperidine-4-carboxylic acid hydrochloride?

The synthesis typically involves multi-step procedures, starting with the alkylation of piperidine-4-carboxylic acid derivatives. For example, a chlorobenzyl group can be introduced via nucleophilic substitution using 2-chlorobenzyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) . Subsequent hydrolysis of esters (e.g., using HCl in water at 93–96°C for 17 hours) yields the carboxylic acid hydrochloride salt . Key steps include inert atmosphere reactions with catalysts like palladium diacetate and tert-butyl XPhos to minimize side products .

Q. How is the purity of this compound assessed in research settings?

Purity is validated via high-performance liquid chromatography (HPLC) (>98% purity criteria) and spectroscopic methods. Nuclear magnetic resonance (NMR) (¹H and ¹³C) confirms structural integrity by matching peaks to reported data (e.g., methyl and benzyl proton resonances at δ 1.2–3.5 ppm and δ 4.5–5.0 ppm, respectively) . Melting point analysis (e.g., 181–183°C for related derivatives) further corroborates purity .

Q. What safety protocols are recommended for handling this hydrochloride salt?

Use personal protective equipment (PPE), including gloves and goggles, and ensure proper ventilation. Avoid prolonged skin/eye contact, as hydrochloride salts can cause irritation. Store in a dry, cool environment, and follow guidelines from safety data sheets (SDS) for similar piperidine derivatives .

Advanced Questions

Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting patterns) are addressed by cross-validating with alternative techniques like mass spectrometry (MS) or X-ray crystallography. For example, ambiguous NOESY correlations in piperidine derivatives may require computational modeling (DFT calculations) to confirm stereochemistry .

Q. What strategies optimize the reaction yield during the introduction of the 2-chlorobenzyl group?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity .

- Catalyst tuning : Palladium-based catalysts improve coupling efficiency in multi-step syntheses .

- Temperature control : Stepwise heating (e.g., 40–100°C) minimizes decomposition .

- Workup protocols : Ethanol recrystallization removes unreacted starting materials .

Q. How does the 2-chlorobenzyl substituent influence the compound’s physicochemical and biological properties?

The chloro group increases lipophilicity (logP ~2.5), enhancing blood-brain barrier permeability in neurological studies . It also modulates receptor binding via steric and electronic effects; for example, chlorine’s electron-withdrawing nature alters piperidine ring basicity, impacting interactions with CNS targets .

Q. What methodologies are used to study its structure-activity relationships (SAR) in drug discovery?

SAR studies employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.